molecular formula C18H10Cl2F4N4O2S2 B2874456 2-chloro-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide CAS No. 389072-99-5

2-chloro-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide

Cat. No.: B2874456
CAS No.: 389072-99-5
M. Wt: 525.32
InChI Key: VPXYYVFTCWEXFU-UHFFFAOYSA-N
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Description

2-chloro-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C18H10Cl2F4N4O2S2 and its molecular weight is 525.32. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Potential

Compounds similar to 2-chloro-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide have been synthesized and evaluated for their potential antibacterial and antimicrobial activities. For instance, the synthesis of fluorine-containing thiadiazolotriazinones has shown promising antibacterial activity in certain concentrations (Holla, Bhat, & Shetty, 2003). Additionally, a study on eperezolid-like molecules demonstrated significant anti-Mycobacterium smegmatis activity (Yolal et al., 2012).

Antitumor Applications

Several derivatives of thiadiazole, a core component of the compound , have been synthesized and shown to have antitumor properties. A study on the synthesis and antitumor evaluation of 6-amino-2-phenylbenzothiazoles revealed cytostatic activities against various malignant human cell lines (Racané et al., 2006). Another research focused on fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles indicated moderate to good antiproliferative potency against cancerous cell lines (Chowrasia et al., 2017).

Spectroscopic and Theoretical Studies

Research has also been conducted on the spectroscopic and theoretical aspects of thiadiazole derivatives. For instance, a study on the spectroscopic and theoretical investigation of dual fluorescence effects in 2-amino-1,3,4-thiadiazoles provided insights into specific molecular aggregation and charge transfer processes within these molecules (Budziak et al., 2019). Similarly, another research focusing on the non-typical fluorescence effects and biological activity in selected 1,3,4-thiadiazole derivatives highlighted their potential as fluorescence probes or pharmaceuticals with antimycotic properties (Budziak et al., 2019).

Properties

IUPAC Name

2-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2F4N4O2S2/c19-9-5-4-8(18(22,23)24)6-12(9)25-13(29)7-31-17-28-27-16(32-17)26-15(30)14-10(20)2-1-3-11(14)21/h1-6H,7H2,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXYYVFTCWEXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2F4N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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